

Application Note: Quantitative Analysis of Dicyanodiamidine Sulfate

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Compound of Interest

Compound Name: *Dicyanodiamidine sulfate*

Cat. No.: *B132414*

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Abstract

Dicyanodiamidine, also known as Guanylurea, is a chemical compound of significant interest in the pharmaceutical and agricultural industries. It is recognized as a process impurity and major degradation product of the widely used antidiabetic drug, Metformin.[1] Its sulfate salt, **Dicyanodiamidine sulfate**, therefore, requires precise and accurate quantification for quality control, stability testing, and safety assessment. This application note provides a detailed guide to the robust analytical methods for the quantification of **Dicyanodiamidine sulfate**, tailored for researchers, quality control analysts, and drug development professionals. We present two primary methodologies: a reliable High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices.

Introduction and Physicochemical Properties

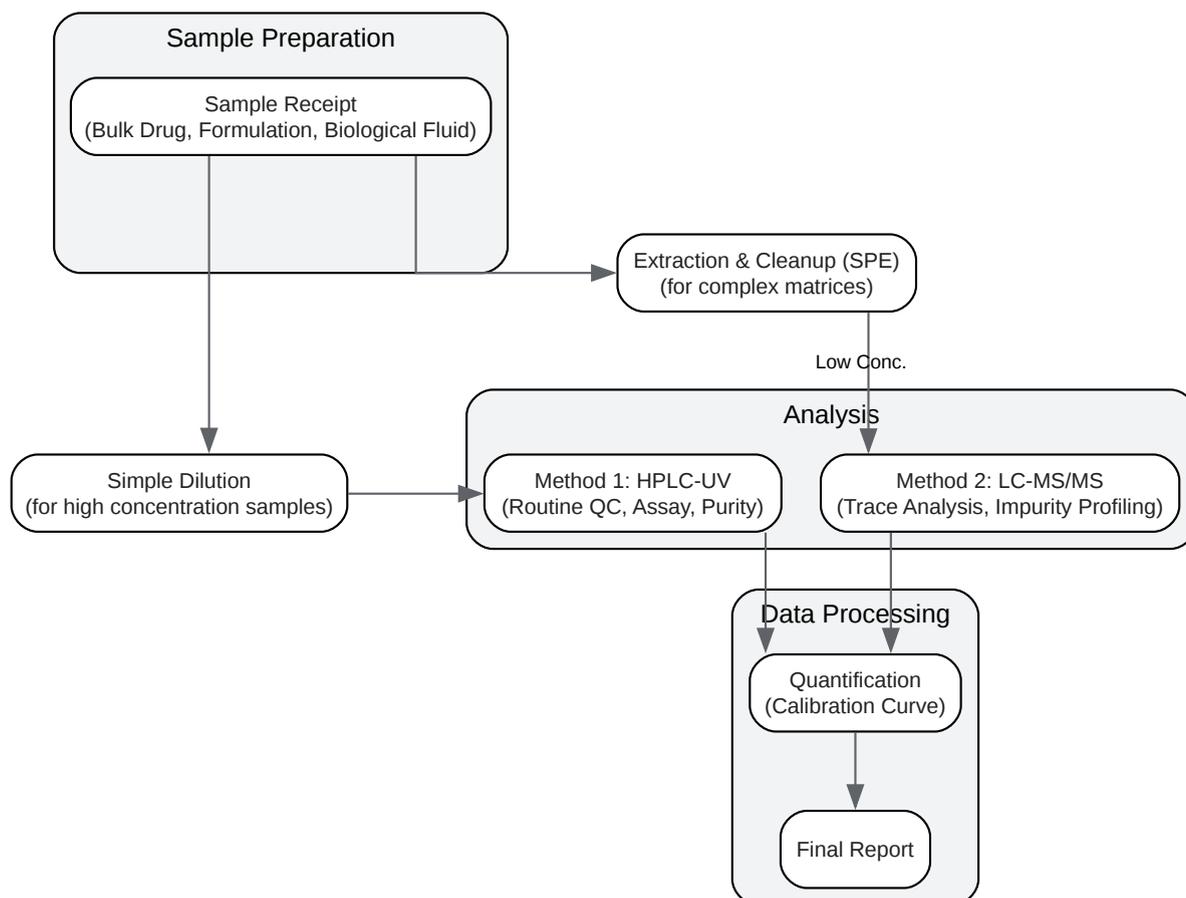
Dicyanodiamidine sulfate is a white, crystalline, water-soluble organic salt.[2] Its high polarity presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. Therefore, alternative chromatographic strategies are necessary for effective separation and quantification. Understanding the physicochemical properties of the analyte is the foundation for developing a robust analytical method.

Table 1: Physicochemical Properties of **Dicyanodiamidine Sulfate**

Property	Value	Source(s)
Synonyms	Guanylurea sulfate, Amidinourea sulfate, Carbamylguanidine sulfate	[2]
Molecular Formula	C ₄ H ₁₄ N ₈ O ₆ S (bis(guanylurea) sulfate)	[3][4]
Molecular Weight	302.27 g/mol	[3]
CAS Number	591-01-5	[3]
Appearance	White crystalline solid/powder	[2][4]
Solubility	Soluble in water	[2]
Parent Compound (Free Base)	Dicyanodiamidine (Guanylurea), CAS: 141-83-3	[5][6]

Core Analytical Strategy: A High-Level Workflow

The selection of an appropriate analytical method depends on the sample matrix and the required sensitivity. The general workflow involves sample preparation to isolate the analyte, chromatographic separation, detection, and data analysis.



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Caption: High-level workflow for **Dicyanodiamidine sulfate** analysis.

Method 1: HPLC-UV for Assay and Purity

This method is designed for the accurate quantification of **Dicyanodiamidine sulfate** in bulk drug substances and pharmaceutical formulations where analyte concentrations are relatively high. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice, as it is specifically designed for the retention of polar compounds.

Principle and Expertise-Driven Rationale

Why HILIC? Traditional C18 reversed-phase columns fail to adequately retain the highly polar Dicyanodiamidine molecule. While ion-pairing agents could be used, they are often not recommended due to their tendency to cause irreversible column damage and suppress MS signals if method transfer is considered.[7] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface, into which the polar analyte partitions, leading to effective retention and separation.[7] [8]

The Role of the Mobile Phase: The buffer composition, particularly its pH and ionic strength, is critical. For a basic compound like Dicyanodiamidine, a slightly acidic mobile phase (e.g., pH 2.2-4.0) ensures the analyte is in its protonated, cationic form, promoting consistent interaction with the stationary phase and yielding sharp, symmetrical peaks.[8]

Detailed Experimental Protocol

A. Instrumentation and Materials

- HPLC system with a UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
- HILIC analytical column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm)
- Analytical balance, volumetric flasks, pipettes
- **Dicyanodiamidine sulfate** reference standard
- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic (reagent grade)
- Phosphoric acid (reagent grade)
- Deionized water (18.2 M Ω ·cm)

B. Chromatographic Conditions

Parameter	Condition
Mobile Phase	80:20 (v/v) Acetonitrile : 30 mM Potassium Phosphate Buffer (pH 2.2)
Buffer Prep	Dissolve 4.08 g of KH ₂ PO ₄ in 1 L of water, adjust pH to 2.2 with phosphoric acid.
Flow Rate	0.5 mL/min
Column Temp.	40 °C
Injection Vol.	2.0 µL
Detection	UV at 205 nm
Run Time	10 minutes

Rationale: The 80:20 organic-to-aqueous ratio provides strong retention for the polar analyte on the HILIC column. A temperature of 40°C can improve peak shape and reduce run time.[8] The detection wavelength of 205 nm is selected for sensitivity, as the molecule lacks a strong chromophore at higher wavelengths.[9]

C. Standard and Sample Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of **Dicyanodiamidine sulfate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.
- Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with a 70:30 acetonitrile:water mixture to ensure solvent compatibility with the mobile phase.[8]
- Sample Preparation: Accurately weigh sample powder equivalent to ~25 mg of **Dicyanodiamidine sulfate** into a 25 mL volumetric flask. Add ~15 mL of water, sonicate for 10 minutes to dissolve, and dilute to volume with water. Further dilute with the 70:30 acetonitrile:water mixture to bring the concentration into the calibration range. Filter through a 0.45 µm nylon syringe filter before injection.

D. System Suitability and Analysis

- Inject the 100 µg/mL standard five times. The relative standard deviation (RSD) for peak area should be $\leq 2.0\%$.
- Construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r^2) of ≥ 0.999 is required.
- Quantify the sample by comparing its peak area to the calibration curve.

Method 2: LC-MS/MS for Trace-Level Quantification

This method offers superior sensitivity and selectivity, making it ideal for quantifying trace levels of **Dicyanodiamidine sulfate** in complex matrices such as biological fluids, environmental water, or infant formula.[\[10\]](#)[\[11\]](#)

Principle and Expertise-Driven Rationale

Why LC-MS/MS? Mass spectrometry provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument isolates a specific precursor ion (the protonated Dicyanodiamidine molecule) and then fragments it, monitoring for a specific product ion. This two-stage filtering process drastically reduces background noise and allows for quantification at parts-per-billion (ppb) or even lower levels.[\[12\]](#)

Sample Preparation is Key: Complex matrices contain numerous interfering substances. A robust sample preparation protocol, typically involving protein precipitation followed by Solid Phase Extraction (SPE), is essential to clean the sample, concentrate the analyte, and prevent contamination of the MS instrument.[\[10\]](#)[\[11\]](#)

Detailed Experimental Protocol

A. Instrumentation and Materials

- LC-MS/MS system (e.g., Sciex Triple Quad, Waters Xevo TQ-S) with an Electrospray Ionization (ESI) source
- HILIC column (as in Method 1)

- SPE cartridges (e.g., Waters Sep-Pak AC-2)[[11](#)]
- Acetonitrile and Water (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Formic acid (LC-MS grade)

B. LC-MS/MS Conditions

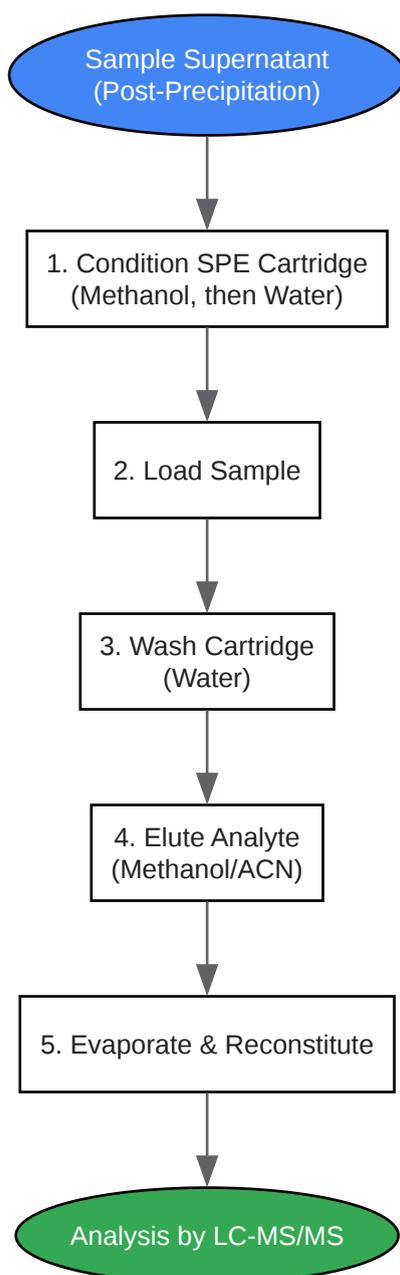
Parameter	LC Condition	MS Condition
Mobile Phase A	20 mM Ammonium Acetate in Water	Ionization Mode
Mobile Phase B	Acetonitrile	Capillary Voltage
Gradient	95% B to 70% B over 5 min	Source Temp.
Flow Rate	0.4 mL/min	Desolvation Temp.
Column Temp.	40 °C	MRM Transition
Injection Vol.	5.0 µL	Collision Energy

Rationale: An ammonium acetate buffer is used as it is volatile and compatible with mass spectrometry.[[10](#)] The MRM transition is based on the protonated molecular ion of the active moiety, Guanylyurea ($[M+H]^+$, $C_2H_7N_4O^+$, exact mass ~103.06) and a stable fragment ion.[[13](#)]

C. Sample Preparation (for Milk Powder)

- Weigh 1.0 g of sample into a 50 mL centrifuge tube.
- Add 2.0 mL of water and vortex for 2 minutes.
- Add 8.0 mL of acetonitrile, vortex for 20 minutes to precipitate proteins.[[7](#)]
- Centrifuge at 10,000 rpm for 10 minutes.
- Condition an SPE cartridge with methanol followed by water.

- Load the supernatant from step 4 onto the SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute Dicyanodiamidine with a methanol/acetonitrile mixture.[11]
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
- Filter through a 0.22 μm filter before injection.



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